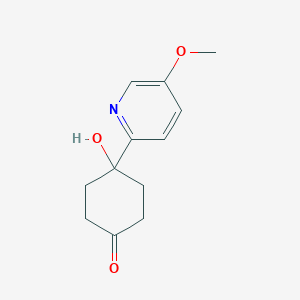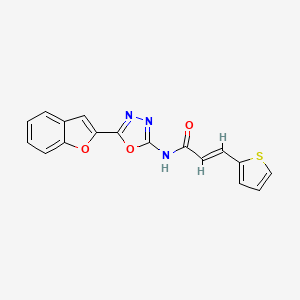
4-(1-pyrrolidinyl)pentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-pyrrolidinyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route involves the reaction of a suitable precursor with pyrrolidine under specific conditions. For example, the reaction of a pentanoic acid derivative with pyrrolidine in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
化学反応の分析
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace existing substituents.
科学的研究の応用
4-(1-pyrrolidinyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .
類似化合物との比較
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can be compared with other similar compounds such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups in the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
特性
CAS番号 |
1185297-26-0; 889940-05-0 |
|---|---|
分子式 |
C9H18ClNO2 |
分子量 |
207.7 |
IUPAC名 |
4-pyrrolidin-1-ylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(4-5-9(11)12)10-6-2-3-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |
InChIキー |
BXXVVTYPNFOUII-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)N1CCCC1.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2551667.png)

![8-cyclopentyl-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551669.png)
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2551670.png)
![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)


![1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one](/img/structure/B2551676.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)

